Cilazapril is a prodrug form of Cilazaprilat, classified as an angiotensin-converting enzyme (ACE) inhibitor [, , , ]. It's recognized as one of the most potent ACE inhibitors available, exhibiting high specificity in its inhibition of ACE compared to other enzymes []. While primarily researched for its cardiovascular effects, Cilazapril also plays a role in other physiological processes like fibrinolysis []. This analysis focuses on the scientific research applications of Cilazapril, excluding drug use, dosage, and side effects.
The synthesis of cilazapril involves several steps, typically beginning with the preparation of key intermediates through reactions involving nitro or halo-substituted phenyl sulfonic esters. A notable method includes the use of specific coupling agents to facilitate the formation of the amide bond between the phenylbutyric acid derivative and the pyridazine derivative .
Key parameters in the synthesis process include:
Cilazapril monohydrate exhibits a complex molecular structure characterized by multiple functional groups, including an amide bond, a carboxylic acid group, and an ethoxy group. The IUPAC name for cilazapril is (1S,9S)-9-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-10-oxo-octahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid hydrate .
Cilazapril undergoes hydrolysis to form cilazaprilat after administration. This reaction is crucial for its pharmacological effect as cilazaprilat acts as the active metabolite inhibiting angiotensin-converting enzyme. The kinetics of this hydrolysis can be influenced by factors such as pH and temperature .
Cilazapril exerts its therapeutic effects primarily through the inhibition of angiotensin-converting enzyme. By blocking this enzyme, cilazapril reduces the synthesis of angiotensin II, a potent vasoconstrictor that also stimulates aldosterone secretion. This results in decreased blood pressure and reduced fluid retention.
Cilazapril monohydrate possesses specific physical and chemical properties that influence its pharmacokinetics and formulation:
Cilazapril monohydrate is primarily used in clinical settings for managing hypertension and heart failure. Its effectiveness in lowering blood pressure makes it a valuable treatment option for patients with cardiovascular diseases.
Cilazapril was developed through innovative computer-modeling techniques to optimize specificity and selectivity for angiotensin-converting enzyme. Patented in 1982, it represents a second-generation angiotensin-converting enzyme inhibitor designed to overcome limitations of earlier sulfhydryl-containing agents. The monohydrate form (chemical abstracts service registry number 92077-78-6) received its initial regulatory approval for medical use in 1990, with international brand registrations including Inhibace (Australia/Canada), Vascace (Europe), and Dynorm (select markets) [4] [6]. The development program encompassed extensive clinical investigation in over 4,000 patients across various cardiovascular conditions, establishing its therapeutic profile in diverse populations including elderly patients and those with renal impairment [6]. Notably, cilazapril monohydrate has not received approval in the United States pharmaceutical market, remaining exclusively available in international jurisdictions [2] [4].
Cilazapril monohydrate (chemical formula: C₂₂H₃₃N₃O₆) belongs to the dipeptide analog subclass of angiotensin-converting enzyme inhibitors. Its molecular structure features:
Table 1: Structural and Physicochemical Properties of Cilazapril Monohydrate
Property | Specification |
---|---|
Molecular Weight | 435.51 g/mol (monohydrate form) |
Chemical Formula | C₂₂H₃₃N₃O₆ |
Parent Compound CAS | 88768-40-5 (anhydrous) |
Monohydrate CAS | 92077-78-6 |
Ionization Constants | pKa₁ = 1.93 (acidic), pKa₂ = 7.61 (basic) |
Prodrug Conversion | Hydrolysis to cilazaprilat (active metabolite) |
Stereochemistry | All-(S) configuration required for activity |
The prodrug design facilitates oral absorption, with hepatic esterases converting cilazapril to the active diacid metabolite cilazaprilat. This metabolite contains the critical zinc-binding carboxyl group that competitively inhibits angiotensin-converting enzyme's catalytic site, preventing angiotensin I conversion to angiotensin II [2]. Among eight possible stereoisomers, only the all-(S) configuration exhibits optimal binding to angiotensin-converting enzyme's active site, demonstrating the structure-activity relationship's stereoselective requirements [4]. The monohydrate crystalline form enhances stability through water molecule integration into the crystal lattice, reducing degradation rates compared to anhydrous formulations [5].
Cilazapril monohydrate demonstrates significant antihypertensive efficacy in mild-to-moderate essential hypertension at daily doses of 2.5-5 mg. Clinical trials establish its equivalence to first-line antihypertensives including hydrochlorothiazide, slow-release propranolol, nitrendipine, captopril, and enalapril. A pivotal quality-of-life study comparing cilazapril, atenolol, and nifedipine demonstrated equivalent diastolic blood pressure reduction across all three agents after six months of therapy, with cilazapril and atenolol exhibiting comparable quality-of-life outcomes [1] [3]. The hemodynamic profile shows preferential reduction in peripheral vascular resistance without compensatory tachycardia, preserving organ perfusion. Unique among angiotensin-converting enzyme inhibitors, cilazapril monohydrate demonstrates potential vascular protective effects through inhibition of pathologic vascular smooth muscle proliferation following endothelial injury, suggesting benefits beyond blood pressure reduction [6].
Cilazapril monohydrate produces significant hemodynamic improvements in congestive heart failure patients through balanced vasodilation. Single-dose studies (1.25-5 mg) demonstrate:
Table 2: Clinical Outcomes in Heart Failure Trials
Parameter | Cilazapril 1-5 mg/day | Placebo |
---|---|---|
Exercise Duration Increase | +12.5% (p<0.01) | No significant change |
NYHA Class Improvement | 86% of patients | 42% of patients |
Paroxysmal Nocturnal Dyspnea | Significant reduction | No significant change |
Diuretic Requirement | Reduced in 68% | No significant change |
Long-term administration (0.5-15 mg daily for up to 57 months) in 1,163 heart failure patients demonstrates sustained clinical improvement, with 86% showing symptomatic improvement at doses ≤5 mg daily. Only 12% required the maximum 5 mg dose, indicating effective disease management at lower exposure levels [8]. The hemodynamic benefits translate to functional improvement, evidenced by prolonged predose exercise tolerance and reduced heart failure symptom scores during 12-week controlled trials [3] [8].
Beyond standard angiotensin-converting enzyme inhibitor effects, cilazapril monohydrate exhibits distinctive properties:
These properties establish cilazapril monohydrate as a clinically significant option in international cardiovascular pharmacotherapy, particularly where once-daily dosing and metabolic neutrality are prioritized treatment considerations.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7